pKa Differentiation & Selective Acid/Base Extraction
The electron-withdrawing inductive effect of the ortho-iodo substituent substantially increases the acidity of 2-iodo-4-methoxybenzoic acid relative to its non-halogenated parent. The target compound exhibits a predicted pKa of 3.13±0.10 , compared with a measured pKa of 4.47 for 4-methoxybenzoic acid (p-anisic acid) [1]. This pKa difference of approximately 1.34 log units corresponds to a roughly 22-fold increase in acid dissociation constant (Ka), meaning the iodo derivative is predominantly deprotonated at pH values where the parent compound remains largely protonated. This differential ionization behavior directly impacts aqueous solubility, organic/aqueous partition coefficients, and the selectivity of acid/base workup procedures during synthesis.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.13±0.10 (predicted) |
| Comparator Or Baseline | 4-Methoxybenzoic acid (p-anisic acid): pKa = 4.47 (measured at 25 °C) |
| Quantified Difference | ΔpKa ≈ −1.34; approximately 22-fold increase in Ka |
| Conditions | Predicted value (ACD/Labs) for target compound; experimental aqueous pKa at 25 °C for comparator |
Why This Matters
Procurement of the iodo analog rather than the parent acid enables pH-selective extraction and salt formation strategies critical for intermediate purification in multi-step syntheses, reducing the need for chromatographic separation.
- [1] Wikiwand. p-Anisic acid – Acidity (pKa). Data sourced from peer-reviewed compilations. Accessed April 2026. View Source
